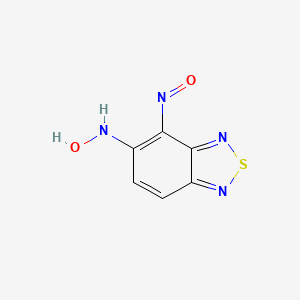
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family. This compound is characterized by the presence of two nitroso groups attached to the benzothiadiazole ring. Benzothiadiazoles are known for their aromaticity and are widely studied for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole typically involves the nitration of 1,3-dihydro-2,1,3-benzothiadiazole. This process can be achieved using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of the dinitroso derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of benzothiadiazole.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Halogenated and nitrated benzothiadiazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms. The compound’s aromatic structure allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
2,1,3-Benzothiadiazole: Known for its use in organic electronics and as a building block for various derivatives.
1,2,3-Benzothiadiazole:
Uniqueness: 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole is unique due to the presence of two nitroso groups, which impart distinct chemical reactivity and potential biological activities. This differentiates it from other benzothiadiazole derivatives, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
112336-08-0 |
|---|---|
Fórmula molecular |
C6H4N4O2S |
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
N-(4-nitroso-2,1,3-benzothiadiazol-5-yl)hydroxylamine |
InChI |
InChI=1S/C6H4N4O2S/c11-7-3-1-2-4-6(5(3)8-12)10-13-9-4/h1-2,7,11H |
Clave InChI |
WBYDJVYDKJNREG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C(=C1NO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


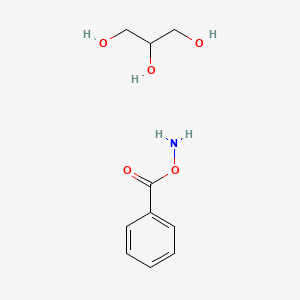

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
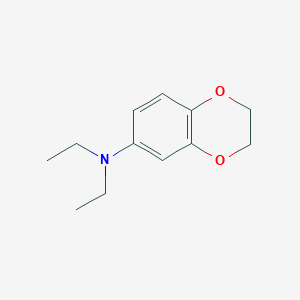
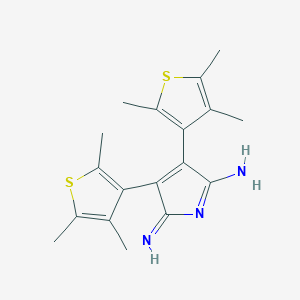
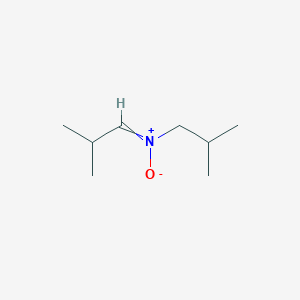
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)

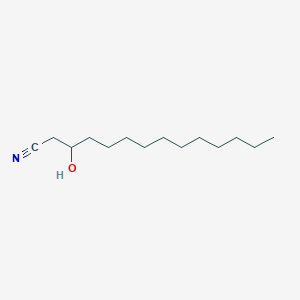
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)

